molecular formula C8H9F2NO B13136899 5-(Difluoromethyl)-2-methoxy-3-methylpyridine

5-(Difluoromethyl)-2-methoxy-3-methylpyridine

Cat. No.: B13136899
M. Wt: 173.16 g/mol
InChI Key: YLTZILFJAPCPDX-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-methoxy-3-methylpyridine is a heterocyclic organic compound that contains a pyridine ring substituted with a difluoromethyl group, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2-methoxy-3-methylpyridine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the difluoromethylation of a suitable pyridine precursor. This can be achieved through various strategies, including:

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow chemistry, which allows for efficient and controlled synthesis. The choice of method depends on factors like cost, availability of reagents, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-methoxy-3-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

5-(Difluoromethyl)-2-methoxy-3-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxy and methyl groups can further modulate its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)-2-methoxy-3-methylpyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.

    5-(Difluoromethyl)-2-ethoxy-3-methylpyridine: Contains an ethoxy group instead of a methoxy group.

    5-(Difluoromethyl)-2-methoxy-3-ethylpyridine: Contains an ethyl group instead of a methyl group.

Uniqueness

5-(Difluoromethyl)-2-methoxy-3-methylpyridine is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. The difluoromethyl group enhances its metabolic stability and lipophilicity, while the methoxy and methyl groups influence its reactivity and binding interactions .

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

5-(difluoromethyl)-2-methoxy-3-methylpyridine

InChI

InChI=1S/C8H9F2NO/c1-5-3-6(7(9)10)4-11-8(5)12-2/h3-4,7H,1-2H3

InChI Key

YLTZILFJAPCPDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC)C(F)F

Origin of Product

United States

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